3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran
CAS No.:
Cat. No.: VC20462619
Molecular Formula: C9H15BrO2
Molecular Weight: 235.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BrO2 |
|---|---|
| Molecular Weight | 235.12 g/mol |
| IUPAC Name | 3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane |
| Standard InChI | InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2 |
| Standard InChI Key | LZXOAPJVILSKPE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1OCC2(CC2)CBr |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is C₉H₁₃BrO₂, with a molecular weight of 235.12 g/mol. The compound’s architecture comprises two key components:
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A tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle known for its solvent properties and conformational flexibility.
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A cyclopropylmethyl ether side chain bearing a bromomethyl (-CH₂Br) group, which introduces significant electrophilic reactivity.
Stereochemical Considerations
The cyclopropane ring imposes geometric constraints due to its 60° bond angles, potentially influencing the compound’s stereoelectronic properties. The bromomethyl group’s position on the cyclopropane (attached to the 1-position) creates a sterically congested environment, which may affect nucleophilic substitution kinetics.
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (estimated via fragment-based methods) |
| Topological Polar Surface Area | 18.5 Ų (calculated for ether oxygen) |
| Water Solubility | Low (<10 mg/mL at 25°C) |
| Melting Point | Not experimentally determined |
Synthesis and Manufacturing Strategies
While no explicit synthetic protocols for 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran are documented in peer-reviewed literature, its preparation likely involves multi-step sequences leveraging established methodologies for cyclopropane and THF derivatives.
Proposed Synthetic Pathway
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Cyclopropanation: Formation of the cyclopropylmethanol precursor via [2+1] cycloaddition of dichlorocarbene to allyl alcohol derivatives.
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Bromination: Free radical bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
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Etherification: Mitsunobu reaction or Williamson ether synthesis to couple the brominated cyclopropane with tetrahydrofurfuryl alcohol.
Table 2: Comparative Reaction Yields for Analogous Etherifications
| Substrate | Coupling Method | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropylmethyl bromide | Williamson | 65–72 | |
| Bromomethylbenzene | Mitsunobu | 83–89 |
Reactivity and Chemical Transformations
The bromomethyl group serves as the primary reactive site, enabling diverse transformations:
Nucleophilic Substitution
The C-Br bond undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), forming covalent adducts. For example:
This reactivity is exploited in pharmaceutical derivatization, where brominated intermediates are used to append functional groups .
Radical Reactions
Under UV irradiation or initiators like AIBN, the bromomethyl group participates in radical chain reactions, enabling polymer grafting or crosslinking applications.
| Compound Class | Target Pathogen | MIC (μg/mL) | Source |
|---|---|---|---|
| Bromomethylquinolones | Acinetobacter baumannii | <1.0 | |
| Cyclopropyl bromides | Leukemia cell lines | IC₅₀: 2.3 μM |
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C (under inert gas) |
| Light Sensitivity | Amber glass containers |
| Incompatible Materials | Strong bases, oxidizing agents |
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its hybrid cyclopropane-THF architecture, distinguishing it from simpler bromoethers:
Stability Profile
Cyclopropane rings confer kinetic stability against ring-opening reactions compared to linear alkyl bromides, potentially enhancing shelf life.
Solubility Trade-offs
While the THF moiety improves solubility in polar aprotic solvents, the cyclopropane’s hydrophobicity reduces aqueous solubility—a critical factor in drug formulation.
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral variants for pharmacological testing.
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Polymer Chemistry: Investigating its use as a crosslinker in stimuli-responsive hydrogels.
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Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.
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